molecular formula C20H12N2O5 B2462330 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886144-89-4

2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide

Cat. No.: B2462330
CAS No.: 886144-89-4
M. Wt: 360.325
InChI Key: CCTYCVTXJOCLGR-UHFFFAOYSA-N
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Description

2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a versatile chemical compound with unique properties that make it valuable in various fields of scientific research. This compound is known for its applications in organic electronics and pharmaceutical development.

Preparation Methods

The synthesis of 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the nitration of N-(9-oxo-9H-xanthen-3-yl)benzamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the benzamide group. Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form different oxidation products depending on the oxidizing agents and conditions used.

Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide has a wide range of scientific research applications, including:

    Organic Electronics: The compound is used in the development of organic electronic devices due to its unique electronic properties.

    Pharmaceutical Development: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Biological Research: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Industrial Applications: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide can be compared with other similar compounds, such as:

    N-(9-oxo-9H-xanthen-3-yl)benzamide: This compound lacks the nitro group and has different chemical and biological properties.

    2-amino-N-(9-oxo-9H-xanthen-3-yl)benzamide: This compound has an amino group instead of a nitro group, resulting in different reactivity and applications.

    Xanthone Derivatives: Various xanthone derivatives with different substituents exhibit a range of biological activities and applications.

The uniqueness of this compound lies in its specific nitro group, which imparts distinct chemical reactivity and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-nitro-N-(9-oxoxanthen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5/c23-19-14-6-2-4-8-17(14)27-18-11-12(9-10-15(18)19)21-20(24)13-5-1-3-7-16(13)22(25)26/h1-11H,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTYCVTXJOCLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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